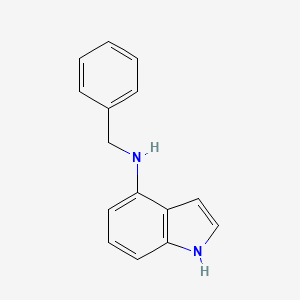

4-Benzylaminoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1H-indol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-10,16-17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOQLCKCCFATCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC3=C2C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-Benzylaminoindole Core Structures

The construction of the this compound core involves the formation of the indole (B1671886) ring system and the specific introduction of the benzylamino moiety at the C4 position. Achieving regioselectivity at this position can be challenging due to the electronic nature of the indole nucleus.

Classical and Modern Approaches to Indole Core Construction

The indole ring system, a ubiquitous scaffold in natural products and pharmaceuticals, can be constructed through various classical and modern synthetic methods. Classical approaches, such as the Fischer indole synthesis, Madelung synthesis, and Reissert indole synthesis, have historically been employed for generating substituted indoles jpionline.orgbhu.ac.inchemicalbook.comquimicaorganica.org.

The Fischer indole synthesis, one of the oldest and most widely used methods, involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions jpionline.orgbhu.ac.inquimicaorganica.orgwikipedia.org. While versatile for substitution at the C2 and C3 positions, regiocontrol for substitution on the benzene (B151609) ring (C4-C7) can be less predictable, potentially leading to mixtures of isomers quimicaorganica.org. The Madelung synthesis, a base-catalyzed cyclization of 2-(acylamino)-toluenes, typically requires harsh conditions and is often limited to the synthesis of simple 2-substituted indoles bhu.ac.inchemicalbook.com. Modern variants using milder bases like alkyllithiums have expanded its scope bhu.ac.inchemicalbook.com. The Reissert indole synthesis, a multistep process starting from o-nitrotoluene, involves condensation, reduction, cyclization, and decarboxylation bhu.ac.inchemicalbook.com.

Modern approaches to indole synthesis often leverage transition metal catalysis and C-H activation strategies, offering improved regioselectivity and efficiency jpionline.orgrsc.orgtandfonline.com. Methods like the Larock indole synthesis, which involves the palladium-catalyzed annulation of o-haloanilines with alkynes, provide a powerful route to substituted indoles quimicaorganica.orgrsc.org. Reductive cyclizations of nitrobenzene (B124822) derivatives are also significant modern strategies rsc.orgresearchgate.net.

Regioselective Functionalization at the 4-Position

Achieving regioselective functionalization specifically at the C4 position of the indole ring is a key challenge in synthesizing 4-substituted indoles like this compound. The C4-C7 positions of the indole are generally less reactive towards electrophilic substitution compared to the C2 and C3 positions chim.it.

Directed C-H functionalization strategies have emerged as powerful tools for achieving regioselectivity at these less reactive positions. For instance, ruthenium-catalyzed C-H functionalization employing a directing group, such as an aldehyde, at a suitable position on the indole core has been shown to enable regioselective functionalization at the C4 position acs.orgnih.govresearchgate.net. Palladium-catalyzed methods have also been developed for the site-selective C-H functionalization of indoles at the C4 position using directing groups chim.it.

Another strategy involves starting with a precursor that already contains a functional group at the desired C4 position, such as 4-nitroindole (B16737) or 4-aminoindole (B1269813), and then performing subsequent transformations google.combiosynth.comrsc.org.

Introduction of the Benzylamino Moiety

The benzylamino group can be introduced into the indole core through various methods, depending on the synthetic strategy employed. If starting from a 4-substituted indole precursor, the benzylamino group can be introduced via nucleophilic substitution or reductive amination.

For example, if a 4-haloindole is used as a starting material, the benzylamino group can be introduced through a coupling reaction with benzylamine (B48309), such as a Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine rsc.orgnih.gov.

Alternatively, if a 4-oxo- or 4-formylindole (B1175567) is available, reductive amination with benzylamine can be employed. This involves the formation of an imine or enamine intermediate followed by reduction to the corresponding amine.

In some synthetic routes, the 4-amino group is introduced first, and then the benzyl (B1604629) group is appended to the amino group. For instance, 4-aminoindole can be synthesized from precursors like 2-methyl-3-nitroaniline (B147196) through a sequence involving protection, cyclization, and nitro reduction google.com. The benzyl group could then be introduced onto the amino group through alkylation or reductive amination with benzaldehyde.

Specific to this compound, a synthetic approach to a 6-benzylamino indole-4,7-quinone derivative involved the addition of benzylamine to a substituted indole-4,7-dione (B1215410) nih.govnih.gov. This suggests that nucleophilic addition of benzylamine to an appropriately functionalized indolequinone system can be a viable route for introducing the benzylamino moiety, although the specific position of introduction depends on the substitution pattern of the quinone.

Utilization of this compound in Complex Molecule Synthesis

This compound serves as a key intermediate in the synthesis of various complex molecules, particularly those featuring fused heterocyclic systems or derived from marine alkaloids.

Precursors to Bispyrroloquinone and Bispyrroloiminoquinone Systems

4-Aminoindole derivatives, including those with a benzylamino group at the C4 position or related structures with amino groups at other positions that are subsequently transformed, have been utilized as precursors for constructing bispyrroloquinone and bispyrroloiminoquinone systems nih.govchemrxiv.org. These ring systems are found in various biologically active marine alkaloids.

One strategy for the synthesis of the bispyrroloquinone core involves the cyclization of a 4-aminoindole derivative nih.govchemrxiv.org. For example, a synthetic route to the bispyrroloquinone ring system found in zyzzyanones started from a 6-benzylamino indole-4,7-quinone derivative nih.gov. A key step in this synthesis was a Mn(OAc)₃-mediated oxidative free radical cyclization of the indole-4,7-quinone derivative with a phenyl acetaldehyde (B116499) diethyl acetal, leading to the formation of the second pyrrole (B145914) ring nih.gov.

Bispyrroloiminoquinone systems can also be accessed from 4-aminoindole precursors. A general strategy for the synthesis of the pyrroloiminoquinone (PIQ) core involves the cyclization of a 4-aminoindole nih.govchemrxiv.orgresearchgate.net. This approach has been used by several research groups to access various PIQ targets nih.govchemrxiv.org.

Synthesis of Marine Alkaloid Analogues (e.g., Zyzzyanones, Tsitsikammamines, Makaluvamines, Wakayins)

This compound and related 4-aminoindole structures are important precursors in the synthesis of marine alkaloids such as Zyzzyanones, Tsitsikammamines, Makaluvamines, and Wakayins, which often feature the bispyrroloquinone or bispyrroloiminoquinone core.

The total synthesis of Zyzzyanones A-D has been accomplished starting from a 6-benzylamino indole-4,7-quinone derivative nih.gov. This synthesis highlights the utility of a pre-functionalized indolequinone in constructing the complex alkaloid framework nih.gov.

Tsitsikammamines and Wakayins also contain the bispyrroloquinone system, and synthetic efforts towards these alkaloids have involved the construction of this core structure from indole derivatives nih.govnih.gov. For instance, the bispyrroloquinone ring system present in wakayin (B1243252) was constructed from an oxotryptamine and an N-tosylindole-4,7-quinone nih.gov. While not directly starting from this compound, this demonstrates the use of functionalized indolequinones as key intermediates.

Makaluvamines, which contain the pyrroloiminoquinone core, can be synthesized via routes involving the cyclization of a 4-aminoindole derivative nih.govchemrxiv.orgresearchgate.net. A divergent synthesis of numerous pyrroloiminoquinone alkaloids, including makaluvamines, utilized a strategy centered on a Larock indole synthesis to access a key methoxy-PIQ intermediate, which was then diverged to yield various alkaloids rsc.orgnih.govchemrxiv.orgacs.org. While the direct precursor might be a methoxy-substituted indole, the principle of cyclization onto an indole core to form the pyrroloiminoquinone system is relevant. Specific makaluvamines like Makaluvamine I and D have been synthesized from a key electrophilic PIQ core structure via aminolysis nih.gov.

The synthesis of these marine alkaloids often requires careful control of regiochemistry and the development of efficient cyclization strategies to form the fused ring systems. The use of this compound or related functionalized indoles provides a handle for introducing the necessary nitrogen and carbon atoms to build the complex structures of these natural products and their analogues.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in standard databases under this exact name/structure. Often synthesized as an intermediate or analogue. |

| Indole | 798 |

| Phenylhydrazine | 10021 |

| Benzylamine | 927 |

| 4-Aminoindole | 643503 |

| Zyzzyanone A | 11754104 |

| Tsitsikammamine A | 6451101 |

| Makaluvamine A | 160370 |

| Wakayin | 6451105 |

| Mn(OAc)₃ | 16217362 |

| N-tosylindole-4,7-quinone | Not readily available under this exact name/structure. Related structures like 1-Tosyl-1H-indole-4,7-dione exist (CID 14266146). |

| Larock's Indole Synthesis Intermediate (example) | Varies based on specific synthesis. |

| Buchwald-Hartwig reaction intermediate (example) | Varies based on specific reaction. |

| Bispyrroloquinone system (core) | Varies based on specific substitution. |

| Bispyrroloiminoquinone system (core) | Varies based on specific substitution. |

Data Tables

While specific detailed data tables for the synthesis of this compound itself are not extensively available in the provided search results, the synthesis of related 4-aminoindole derivatives and their transformation into complex alkaloids offer illustrative examples of reaction conditions and yields.

Divergent Synthetic Strategies for Indole-Based Natural Product Libraries

Divergent synthesis from a common intermediate or scaffold is a powerful approach for the rapid generation of diverse compound libraries. While specific detailed studies focusing solely on the divergent synthesis of large natural product libraries from this compound were not extensively highlighted in the search results, the intrinsic nature of the indole core, coupled with the functional handle provided by the benzylamino group at the C4 position, makes this compound a promising scaffold for such strategies. The ability to functionalize different positions of the indole ring (C2, C3, C5, C6, C7, and the nitrogen atom) and modify the benzylamino moiety allows for the generation of structural diversity from a single starting point. This is particularly relevant in the context of synthesizing libraries of indole-based natural product analogs or novel chemical entities for biological screening. The C4 substitution pattern can influence the regioselectivity of reactions at other positions, enabling controlled diversification.

Reaction Mechanisms and Catalytic Systems in Synthesis

The synthesis and transformation of this compound can involve various reaction mechanisms and catalytic systems, dictated by the desired transformation and regioselectivity.

Oxidative Free Radical Cyclization Reactions

Oxidative free radical cyclization reactions are valuable tools for constructing cyclic systems. While the search results mentioned oxidative debenzylation of N-benzyl amides researchgate.net, specific applications of oxidative free radical cyclization directly involving the this compound scaffold to form new ring systems were not prominently detailed. However, given the presence of the benzylamino group and the electron-rich indole core, this compound possesses structural features that could potentially participate in such cyclizations under appropriate oxidative conditions, potentially leading to fused polycyclic indole systems. The mechanism would typically involve the generation of a radical species that undergoes intramolecular attack on a suitable functional group or the indole ring, followed by further transformations.

Transition-Metal-Mediated Coupling Reactions

Transition-metal-mediated coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. The search results indicated the use of palladium-catalyzed coupling for aromatic substitution with benzylic amines in the synthesis of related pyrrolopyrimidines, noting benefits like lower chemical consumption and reduced reaction times compared to conventional thermal methods researchgate.net. This suggests that transition-metal catalysis, particularly palladium catalysis, could be effectively applied to the this compound scaffold. These reactions could be employed to introduce aryl, heteroaryl, alkenyl, or alkyl groups at various positions of the indole core or on the benzyl or amino functionalities, significantly expanding the structural complexity and diversity accessible from this compound. For instance, coupling partners could be introduced at halogenated positions of a modified this compound or via C-H activation strategies.

Organocatalytic Approaches

Organocatalysis has emerged as an environmentally friendly and versatile alternative to metal catalysis. Research has demonstrated the application of organocatalysis in the functionalization of indoles, including 4-aminoindoles and specifically this compound researchgate.netresearchgate.net. An efficient protocol for the enantioselective C7 Friedel-Crafts alkylation between 4-aminoindoles and 2-butene-1,4-diones or 3-aroylacrylates catalyzed by chiral phosphoric acids has been reported researchgate.net. A model reaction investigating this process utilized (E)-1,4-diphenyl-2-butene-1,4-dione and this compound, mediated by a chiral phosphoric acid catalyst researchgate.net. This reaction showed excellent regioselectivity, yielding the C7 alkylation product as the sole adduct researchgate.net. Various chiral phosphoric acid catalysts were screened, with (R)-BINOL-derived catalyst C5 and (R)-H8-BINOL-derived catalyst C6 providing high yields and good enantioselectivities researchgate.net. Solvent screening further optimized the enantioselectivity, with THF proving to be the best solvent in one study researchgate.net.

This example highlights the utility of organocatalysis in achieving highly selective transformations of the this compound scaffold. researchgate.net

Derivatization and Structural Modification of this compound Scaffolds

Derivatization and structural modification of the this compound scaffold are crucial for exploring chemical space and optimizing properties, particularly in the context of drug discovery and material science.

Introduction of Functional Groups for Structure-Activity Relationship Studies

The introduction of diverse functional groups onto the this compound core is a primary strategy for conducting structure-activity relationship (SAR) studies. By systematically varying substituents at different positions (e.g., on the indole ring, the benzyl group, or the amino nitrogen), researchers can probe the impact of structural changes on biological activity or physical properties. The synthesis and testing of this compound itself for cytokinin activity exemplifies its use in SAR studies researchgate.net. The organocatalytic C7 alkylation discussed earlier directly demonstrates a method for introducing a functional group (the alkyl chain derived from the butenedione or acrylate) at a specific position of the indole core, enabling the study of the C7 substituent's effect on activity researchgate.net. Other potential derivatization strategies include halogenation, nitration, acylation, sulfonation on the indole or benzyl rings, and alkylation or acylation of the amino nitrogen. Transition-metal-catalyzed coupling reactions also offer versatile routes to introduce a wide array of functional groups and molecular fragments, facilitating comprehensive SAR exploration.

Green Chemistry Approaches in this compound Synthesis and Modification

Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. In the context of synthesizing and modifying this compound, applying green chemistry approaches involves exploring alternative solvents, catalysts, and reaction conditions that are more environmentally benign.

One area where green chemistry principles are being applied is in the synthesis of aminoindoles, which can serve as precursors or related structures to this compound. For instance, the synthesis of 4-aminoindole has been described using a method that involves 2-methyl-3-nitroaniline as a raw material, followed by acetyl protection, cyclization, and nitro reduction. While the description mentions the technology is simple and convenient for industrial mass production, the specific "green" aspects like solvent choice or catalyst are not explicitly detailed in the provided snippet. google.com The reduction step in this synthesis utilizes iron powder and hydrochloric acid in ethanol (B145695) and water, which represents an aqueous workup component. google.com

Another approach in green synthesis involves the use of environmentally friendly catalysts and solvents in multi-component reactions to construct related heterocyclic systems, such as pyrazolo[3,4-b]quinolinones, using bioproducts like pyridine-2-carboxylic acid (P2CA) as a catalyst in ethanol. researchgate.net While this example is not directly focused on this compound, it illustrates the application of green catalysts and solvents in the synthesis of nitrogen-containing heterocycles. The use of ethanol as a green solvent in the synthesis of 4-(imidazol-1-yl)indole derivatives from o-alkynylanilines and imidazoles has also been reported. researchgate.net This reaction proceeds efficiently without the need for a base, acid, or N-protective group. researchgate.net

Metal-coordinated graphitic carbon nitride (M–g-C3N4) catalysts have been explored as heterogeneous catalysts for reactions conducted in water, an environmentally friendly solvent, at ambient conditions. researchgate.net Such heterogeneous catalysts can potentially be recovered and reused, aligning with green chemistry principles.

The debenzylation of benzylamino groups, a transformation relevant to the modification of this compound, can be achieved using reagents like boron tribromide. researchgate.net However, the "green" alternatives for such deprotection steps would involve exploring milder conditions, recyclable catalysts, or alternative protecting groups that can be removed more benignly. Laccases, which are enzymes, have been investigated for the selective deprotection of N-benzyl groups, suggesting a potential biocatalytic and thus greener approach to this transformation. researchgate.net

Research into the synthesis of polycyclic aromatic and heteroaromatic compounds, including indoles, has also explored tandem benzannulation/cyclization strategies. core.ac.uk, nih.gov These methods can involve photochemical processes, which can be performed using continuous flow reactors. nih.gov Continuous flow chemistry often offers advantages in terms of safety, efficiency, and reduced waste generation compared to batch processes, aligning with green chemistry principles. nih.gov

While direct detailed research findings specifically on green chemistry approaches solely for the synthesis and modification of this compound are limited in the provided snippets, the broader context of green synthesis of indoles and related nitrogen heterocycles highlights several relevant strategies:

Green Solvents: Utilizing solvents like ethanol or water. researchgate.net, researchgate.net

Green Catalysts: Employing biocatalysts (e.g., laccases for debenzylation) or heterogeneous catalysts (e.g., M–g-C3N4). researchgate.net, researchgate.net

Efficient Reaction Design: Developing multi-component reactions or tandem processes that reduce the number of steps and minimize waste. researchgate.net, researchgate.net, core.ac.uk, nih.gov

Alternative Energy Sources: Utilizing photochemistry, potentially in continuous flow systems. nih.gov

Further research is needed to specifically apply and optimize these green chemistry principles directly to the synthesis and modification of this compound to develop more sustainable and environmentally friendly routes.

Here are some illustrative data points from the search results regarding green chemistry-related aspects in indole synthesis and modification:

| Reaction Type | Catalyst | Solvent | Yield (%) | Notes | Source |

| Synthesis of pyrazolo[3,4-b]quinolinones | Pyridine-2-carboxylic acid (P2CA) | EtOH | 84–98 | Bioproduct catalyst, multi-component reaction. | researchgate.net |

| Synthesis of 4-(imidazol-1-yl)indole derivatives | None specified (Ag(I)/Cs2CO3 system) | Ethanol | Not specified | No base, acid, or N-protective group required. | researchgate.net |

| Synthesis of bis (indolyl) methanes & trisindolines | Metal-coordinated graphitic carbon nitride | Water | Not specified | Heterogeneous catalyst, ambient conditions. | researchgate.net |

| Debenzylation of N-benzyl groups | Laccases | Not specified | Not specified | Biocatalytic approach. | researchgate.net |

| Synthesis of 3-aminoindoles | Pd-catalyzed (Pd(OAc)2, Xantphos, Cs2CO3) | 1,4-dioxane | Up to 99 | Efficient annulation process, but solvent is not typically considered "green". | acs.org |

Note: The yields and specific conditions in the table are illustrative examples from related indole chemistry and may not directly apply to this compound synthesis or modification unless explicitly stated in the source.

Structure Activity Relationship Sar and Medicinal Chemistry Exploration

Design Principles for 4-Benzylaminoindole-Containing Compounds

The design of biologically active compounds incorporating the this compound moiety typically leverages the inherent properties of the indole (B1671886) ring system and the potential for chemical modification at various positions. The indole core provides a relatively rigid, lipophilic scaffold with hydrogen bond donor (N-H) and acceptor (ring nitrogens) capabilities, allowing for interactions with biological targets. The benzylamino substituent at the 4-position introduces additional complexity and opportunities for modulation of physicochemical properties and interactions.

Design principles for this compound-containing compounds would generally involve:

Exploration of Substitution Patterns: Varying substituents on both the indole ring (beyond the 4-position) and the pendant benzyl (B1604629) group is a primary strategy to probe SAR. Different positions on the indole (e.g., 1, 2, 3, 5, 6, 7) and the phenyl ring of the benzyl group (ortho, meta, para) can be modified with various functional groups (e.g., halogens, alkyls, alkoxy, nitro, hydroxyl, amines, amides). These modifications can influence electronic distribution, steric bulk, lipophilicity, and hydrogen bonding capabilities, thereby affecting target binding affinity, selectivity, and pharmacokinetic properties.

Modification of the Linker: The secondary amine linker between the indole and the benzyl group is another point of variation. Modifications here, such as alkylation of the nitrogen or rigidification of the linker, could impact the conformation of the molecule and its interaction with a binding site.

Bioisosteric Replacements: The indole core or the phenyl ring could potentially be replaced with bioisosteric heterocycles to explore alternative interaction profiles and improve properties.

Incorporation into Larger Structures: The this compound moiety can serve as a building block or a key pharmacophoric element within larger molecular architectures, such as fused ring systems or conjugates, to create more complex ligands. Studies on related structures, such as benzylamino indole-4,7-quinone derivatives, illustrate the incorporation of benzylaminoindole-like fragments into more elaborate natural product-inspired scaffolds.

Elucidation of Pharmacophoric Elements within the this compound Moiety

Identifying the key pharmacophoric elements within the this compound structure is crucial for understanding its biological interactions and guiding rational design. Based on the structure, potential pharmacophoric features include:

The Indole Ring System: The π-system of the indole can engage in pi-pi stacking interactions with aromatic amino acid residues in a target protein. The indole nitrogen (N-1) can act as a hydrogen bond donor, while the nitrogen within the fused five-membered ring can act as a hydrogen bond acceptor.

The Secondary Amine Linker: The nitrogen atom in the benzylamino linker is a potential hydrogen bond acceptor and, depending on its environment, can be protonated to act as a positive ionizable center capable of engaging in ionic interactions.

The Benzyl Phenyl Ring: The phenyl ring provides another lipophilic and aromatic region capable of pi-pi interactions. Substituents on this ring can introduce additional features like hydrogen bond donors/acceptors or alter the electronic distribution of the ring, influencing its interactions.

SAR studies on derivatives would aim to elucidate which of these features are essential for activity and what the optimal spatial arrangement and electronic properties are for interaction with a specific biological target. For instance, studies on related substituted benzylaminoindoles have indicated that the nature and position of substituents on the indole and/or the benzyl group can significantly impact antibacterial and antifungal activity.

Rational Design of Derivatives for Enhanced Biological Activity

Rational design of this compound derivatives for enhanced biological activity involves using information from SAR studies, computational modeling, and knowledge of the biological target (if known). This iterative process aims to optimize potency, selectivity, and potentially pharmacokinetic properties.

Strategies for rational design include:

SAR-Driven Modifications: Based on established SAR, specific substituents or modifications are introduced to enhance favorable interactions or minimize unfavorable ones. For example, if a hydrogen bond interaction with the indole N-H is found to be critical, maintaining or enhancing the hydrogen bond donating capacity would be a design consideration. If a lipophilic pocket is identified near the benzyl group, introducing lipophilic substituents on the phenyl ring might improve binding.

Target-Based Design: If the 3D structure of the biological target is available, computational techniques like molecular docking and molecular dynamics simulations can be used to predict how this compound and its derivatives might bind. This can inform the design of derivatives with optimal shape complementarity and interaction profiles with the binding site.

Property-Based Design: Beyond target interaction, rational design also considers properties relevant to drug action, such as solubility, metabolic stability, and permeability. Modifications can be designed to improve these properties while maintaining or enhancing desired biological activity.

While specific detailed examples for this compound were not found, the rational design approach has been successfully applied to other heterocyclic scaffolds, including benzimidazoles and coumarins, to improve their biological activity.

Combinatorial Chemistry and Library Synthesis Based on the this compound Core

Combinatorial chemistry and library synthesis are powerful approaches for generating diverse sets of compounds based on a core scaffold, enabling rapid screening for biological activity. The this compound core is amenable to such approaches due to the presence of several positions where diversity can be introduced through chemical reactions.

Strategies for combinatorial synthesis based on the this compound core could involve:

Parallel Synthesis: Synthesizing a series of derivatives simultaneously in separate reaction vessels, varying substituents at one or more positions (e.g., on the indole ring or the benzyl group).

Split-and-Pool Synthesis: A method where a library is synthesized in a stepwise manner, with portions of the reaction mixture being split, reacted with different building blocks, and then pooled before the next reaction step. This allows for the generation of large libraries.

Solid-Phase Synthesis: Attaching the this compound core or a precursor to a solid support, allowing for easier purification of intermediates and products.

Diversity-Oriented Synthesis (DOS): Designing synthetic routes that can generate a wide variety of molecular structures from the this compound core, exploring different skeletal architectures and functional group arrangements.

Based on the available search results, there is a significant lack of specific published preclinical pharmacological investigation data focusing solely on the chemical compound "this compound" concerning its in vitro biological activity profiling, particularly its anticancer activities and associated cellular mechanisms as outlined. While some search results discuss the anticancer properties of other indole derivatives or compounds with benzylamino groups attached to different core structures, these findings cannot be directly attributed to this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this compound based on the current search results.

The search for the PubChem CID for this compound did not yield a direct result for this specific compound. However, PubChem contains information on structurally related compounds.

Preclinical Pharmacological Investigations and Molecular Mechanisms

In Vitro Biological Activity Profiling

Antimicrobial Activities and Cellular Targets

Specific studies detailing the antimicrobial activities and cellular targets of 4-Benzylaminoindole were not identified in the conducted literature search. Research in this area has largely focused on related indole (B1671886) derivatives and marine alkaloids containing benzylaminoindole-like structural elements.

Antibacterial Spectrum and Potency

While direct data for this compound is not available, studies on related indole derivatives and marine alkaloids have demonstrated antibacterial activity against various bacterial strains. For instance, some indole-4,7-quinone derivatives have shown moderate antimicrobial activities against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 6.25 to 50 µg/mL. vulcanchem.com Additionally, certain benzylamino derivatives incorporated into other chemical scaffolds, such as formazans, have been reported to exhibit enhanced antibacterial activity against strains like S. aureus, Streptococcus pyogenes, and E. coli. nih.gov However, the specific antibacterial spectrum and potency of this compound itself remain to be elucidated through dedicated studies.

Antifungal and Antimalarial Activities

Similar to antibacterial activity, specific data on the antifungal and antimalarial activities of this compound were not found. Research on related marine alkaloids with pyrrolo[4,3,2-de]quinoline skeletons, which can be structurally related to benzylaminoindole derivatives, has indicated antifungal and antimalarial properties. uni.lunih.gov For example, certain marine alkaloids, including makaluvamines and tsitsikammamines, have demonstrated potent antimalarial activity against Plasmodium falciparum strains. uni.lu Some studies on marine sponge extracts containing these types of compounds have also reported antimalarial activity. However, the direct contribution of the this compound structure to these activities in isolation has not been specifically detailed.

Anti-inflammatory Activities and Signaling Modulation

Modulation of Pro-inflammatory Mediators (e.g., cytokines, chemokines)

While the modulation of pro-inflammatory mediators like cytokines and chemokines is a key aspect of anti-inflammatory activity, there is no specific data on how this compound influences these mediators. Studies on other compounds have shown the ability to suppress the release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, but this activity has not been linked directly to this compound.

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK, COX, JAK/STAT, PI3K/Akt)

Direct evidence demonstrating the inhibition of key signaling pathways such as NF-κB, MAPK, COX, JAK/STAT, or PI3K/Akt by this compound was not found. These pathways are crucial in inflammatory responses and are targets for many anti-inflammatory agents. While some related compounds or marine alkaloids have been investigated for their effects on certain signaling pathways, specific data for this compound is lacking. For instance, some studies have explored the inhibition of the PI3K-Akt pathway by certain synthetic analogs of marine alkaloids. Inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs, but this activity has not been specifically reported for this compound. Similarly, while NF-κB and MAPK pathways are significant targets in inflammation, the impact of this compound on these pathways has not been detailed in the reviewed literature.

Enzyme Inhibition Studies

Specific enzyme inhibition studies focused on this compound were not identified. Research in this area has primarily involved related indole derivatives, marine alkaloids, or compounds where a benzylamino group is part of a larger structure investigated for enzyme inhibitory activity.

Related marine alkaloids with indole cores, such as makaluvamines and tsitsikammamines, have been reported to inhibit enzymes like topoisomerase I and II. uni.lunih.gov These findings suggest that the indole scaffold, potentially with amino or benzylamino substitutions as part of a more complex system, can contribute to enzyme inhibitory activities. However, the specific enzyme inhibition profile of this compound itself requires dedicated investigation.

Topoisomerase I and II Inhibition Mechanisms

Research on related marine alkaloids, such as makaluvamines and zyzzyanones, which contain a modified indole or pyrroloquinoline core, has demonstrated topoisomerase inhibitory activity. Zyzzyanones A-D, synthesized from a 6-benzylamino indole-4,7-quinone derivative, have been reported to exhibit topoisomerase I and II inhibition wikipedia.orgnih.gov. Makaluvamine analogs have also shown topoisomerase II inhibition comparable to established chemotherapeutic agents like m-AMSA and etoposide (B1684455) nih.gov.

Topoisomerase inhibitors interfere with the essential cellular functions of topoisomerase enzymes, which manage DNA topology by creating temporary breaks in DNA strands nih.gov. Type I topoisomerases create single-strand breaks, while Type II topoisomerases create double-strand breaks nih.gov. Inhibitors can act as poisons by stabilizing the covalent enzyme-DNA cleavage complex, leading to DNA damage, or as catalytic inhibitors that prevent the enzyme from completing its cycle nih.gov. While these mechanisms are established for related compounds, specific data detailing how this compound might interact with topoisomerases is not available in the consulted sources.

Bacterial Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase unique to bacteria, is a validated target for antibacterial drugs wikipedia.org. Related compounds, such as certain makaluvamine analogs, have been investigated for their antibacterial activity, and it has been hypothesized that their effects against bacteria like Streptococcus mutans could be due to the inhibition of bacterial gyrase (GyrA), the bacterial homolog of topoisomerase II. Gyrase inhibitors can target either the GyrA or GyrB subunits, interfering with DNA supercoiling and replication. Novobiocin, a known bacterial DNA gyrase inhibitor, functions by competing for binding with ATP on the GyrB subunit wikipedia.org. Fluoroquinolones, another class of gyrase inhibitors, stabilize the gyrase-DNA cleavage complex wikipedia.org. Although the potential for bacterial gyrase inhibition exists based on the activity of related structures, specific studies on this compound's effect on bacterial gyrase were not found.

Characterization of Inhibition Kinetics (e.g., Competitive, Non-competitive, Uncompetitive)

Information regarding the specific inhibition kinetics (e.g., competitive, non-competitive, uncompetitive) of this compound against any biological target, including topoisomerases or bacterial gyrase, is not detailed in the provided search results. Studies characterizing inhibition kinetics typically involve detailed enzymatic assays to determine how the inhibitor interacts with the enzyme in the presence and absence of substrate.

Receptor Binding and Modulation Studies

No specific studies detailing the binding or modulation of biological receptors by this compound were found in the consulted literature. Receptor binding studies are commonly performed using techniques like radioligand binding assays to determine the affinity and selectivity of a compound for a particular receptor. While the broad category of indole derivatives has been explored for activity against various receptors, direct evidence for this compound is absent in the search results.

In Vivo Preclinical Models (Non-Human)

Published data on the assessment of this compound in in vivo preclinical animal models is not available in the provided information.

Pharmacodynamic Endpoints in Preclinical Models

Preclinical investigations into the biological activities of benzylaminoindole compounds, particularly derivatives such as 6-benzylaminoindole-4,7-quinone analogs of marine alkaloids like makaluvamines, have explored various pharmacodynamic endpoints. These studies aim to characterize the effects of these compounds on biological systems, providing insights into their potential therapeutic applications, predominantly in the field of oncology.

A key pharmacodynamic endpoint evaluated in preclinical settings is the cytotoxic activity against various cancer cell lines. Studies on benzyl (B1604629) and phenethyl analogs of makaluvamine, which include benzylaminoindole-quinone structures, have demonstrated significant in vitro antiproliferative effects. For instance, analogs with substituted benzyl groups at the N7 position of the pyrroloiminoquinone core (derived from a 6-aminoindole-4,7-quinone precursor) have shown potent cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468, as well as the human colon tumor cell line HCT-116. researchgate.net

Reported IC50 values highlight the concentration at which these compounds inhibit cell growth by 50%. These values serve as a crucial pharmacodynamic measure of a compound's potency in inhibiting cancer cell proliferation in vitro.

| Compound Class | Cell Line | IC50 (µM) | Source |

| Benzyl/Phenethyl Makaluvamine Analogs | MCF-7 | Varied | Based on studies of benzyl and phenethyl analogs of makaluvamine against breast cancer cell lines. researchgate.net |

| Benzyl/Phenethyl Makaluvamine Analogs | MDA-MB-468 | Varied | Based on studies of benzyl and phenethyl analogs of makaluvamine against breast cancer cell lines. researchgate.net |

| Benzyl/Phenethyl Makaluvamine Analogs | HCT-116 | Varied | Based on studies of benzyl and phenethyl analogs of makaluvamine against human colon tumor cell line. researchgate.net |

| DHN-II-84 | Neuroendocrine | 0.5 - 4 | Based on screening results in neuroendocrine cell lines. researchgate.net |

| DHN-III-14 | Neuroendocrine | 0.5 - 4 | Based on screening results in neuroendocrine cell lines. researchgate.net |

Beyond in vitro cytotoxicity, preclinical studies have also investigated the effects of these benzylaminoindole derivatives in in vivo models, such as mouse xenograft models of cancer. pdfdrive.toresearchgate.net In these models, pharmacodynamic endpoints include the assessment of tumor growth inhibition and effects on tumor volume or weight over time following administration of the compound. nih.gov These in vivo studies provide a more complex picture of the compound's effects within a living system, taking into account factors like metabolism and distribution, which influence the effective concentration at the tumor site.

The molecular mechanisms underlying the observed pharmacodynamic effects have also been explored. For makaluvamine analogs, including those with benzylaminoindole-quinone structures, the proposed mechanism of action involves the inhibition of human topoisomerase II. researchgate.net Topoisomerase II is an enzyme critical for DNA replication, transcription, repair, and recombination, making it a common target for anticancer agents. researchgate.net Inhibiting this enzyme leads to DNA damage and ultimately triggers cell death pathways in rapidly dividing cancer cells, representing a key pharmacodynamic effect at the molecular level.

While the search results provide valuable insights into the pharmacodynamic endpoints of related benzylaminoindole derivatives, particularly in the context of anticancer research, specific detailed pharmacodynamic data solely focused on this compound in preclinical models were not extensively available. The reported studies predominantly feature structures like 6-benzylaminoindole-4,7-quinone derivatives.

Computational Chemistry and Molecular Modeling in Research

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a ligand, such as a 4-benzylaminoindole derivative, and its target protein at the atomic level.

Research on related N-(indol-3-ylglyoxylyl)benzylamine derivatives has successfully utilized molecular modeling to investigate their binding at the benzodiazepine receptor (BzR). nih.gov In these studies, synthesized compounds were evaluated for their ability to displace [3H]flunitrazepam, with several derivatives showing high affinity for the receptor, with Ki values in the nanomolar range. nih.gov Molecular modeling helps to rationalize these biological results by comparing the docked poses of these active compounds with known effective BzR ligands, providing insights into the key interactions that govern binding affinity. nih.gov

Key interactions typically observed in such studies include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the indole (B1671886) scaffold can act as a hydrogen bond donor, while the benzyl (B1604629) group can engage in hydrophobic interactions within the receptor's binding pocket. The specific substitution patterns on either the indole or the benzyl ring can significantly influence these interactions and, consequently, the binding affinity.

| Compound Type | Target Receptor | Key Interactions Observed | Reference |

|---|---|---|---|

| N-(indol-3-ylglyoxylyl)benzylamine derivatives | Benzodiazepine Receptor (BzR) | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| 4-aminoindole (B1269813) carboxamide derivatives | α-synuclein, tau isoform 2N4R | Not specified | nih.gov |

Quantum Chemical Calculations

These calculations can determine optimized molecular geometries, bond lengths, and bond angles. The resulting electronic properties help in understanding the molecule's stability and reactivity. For example, the distribution of electron density can indicate which parts of the molecule are likely to be involved in electrophilic or nucleophilic attacks, or which atoms are prone to form hydrogen bonds. This information is valuable for interpreting structure-activity relationships (SAR).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time. nih.gov These simulations provide detailed information on the conformational changes of both the ligand and its target protein upon binding, offering insights that are not available from static docking studies. nih.gov

For a ligand like a this compound derivative, an MD simulation would typically start with the docked complex inside a simulated physiological environment (water, ions). The simulation then calculates the trajectory of atoms over time, revealing the stability of the ligand in the binding pocket and the persistence of key intermolecular interactions. rsc.org Researchers analyze these trajectories to understand how the ligand affects the protein's flexibility and dynamics. nih.govarxiv.org For instance, MD simulations on various protein-ligand complexes have been used to assess the stability of binding poses, with lower root-mean-square deviation (RMSD) values indicating a more stable complex. researchgate.net

| Simulation Focus | Key Parameters Analyzed | Insights Gained |

|---|---|---|

| Protein-Ligand Complex Stability | RMSD (Root-Mean-Square Deviation) | Confirms the stability of the ligand's binding pose over time. researchgate.net |

| Protein Flexibility | RMSF (Root-Mean-Square Fluctuation) | Identifies regions of the protein that become more or less flexible upon ligand binding. |

| Interaction Persistence | Hydrogen Bond Analysis | Determines the stability and duration of specific hydrogen bonds. |

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are then used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.gov

For a class of compounds like this compound derivatives, a QSAR study would involve compiling a dataset of molecules with their measured biological activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, electronic, or steric properties), are then calculated for each molecule. Statistical methods are used to develop a model that correlates these descriptors with activity. nih.gov

For example, a 3D-QSAR study on marine indole alkaloids used Comparative Molecular Field Analysis (CoMFA) to correlate their chemical structures with antitumor activity. nih.gov Such models can highlight which structural features are crucial for activity. A good QSAR model, validated through internal and external methods, can be a powerful tool for the virtual screening and optimization of lead compounds. nih.gov

Virtual Screening for Novel Scaffolds

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov When a promising scaffold like 4-aminoindole is identified, it can be used as a query in virtual screening campaigns to find novel derivatives with potentially improved properties.

In a typical structure-based virtual screening workflow, a library of compounds is docked into the binding site of a target protein. The compounds are then ranked based on their predicted binding affinity or a scoring function. nih.govyoutube.com The top-ranking compounds, or "hits," are then selected for further experimental testing. This approach has been successfully used to identify novel inhibitors for various targets. For instance, virtual screening of oxindole derivatives has led to the identification of potential antimicrobial agents with good binding affinities against target enzymes. nih.gov The 4-aminoindole scaffold itself has been the basis for discovering compounds that inhibit the aggregation of proteins like α-synuclein and tau, which are implicated in neurodegenerative diseases. nih.gov

Analytical Methodologies for Research Sample Characterization

Chromatographic Separation Techniques

Chromatography plays a vital role in separating a target compound from reaction mixtures or impurities, allowing for its isolation and subsequent analysis. It also provides information regarding the purity of a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture. nih.gov For a compound like 4-Benzylaminoindole, reversed-phase HPLC is commonly employed due to its moderate polarity. This method involves a stationary phase that is non-polar and a mobile phase that is a mixture of polar solvents (such as water or buffer) and miscible organic solvents (like methanol (B129727) or acetonitrile). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

HPLC with UV-Vis detection is often sufficient for detecting chromophoric compounds like this compound, which contains aromatic rings that absorb UV light. nih.gov The retention time under specific chromatographic conditions serves as an identifier, and the peak area or height is proportional to the concentration of the analyte. Research has indicated the use of HPLC for determining the enantiomeric excess of this compound in the context of organocatalytic reactions, highlighting its utility in assessing the stereochemical purity of this compound. However, specific details of the chromatographic conditions used in this particular application were not available in the consulted sources.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique particularly useful for the analysis of volatile and semi-volatile organic compounds. While this compound might require derivatization to enhance its volatility and thermal stability for GC analysis, GC-MS offers high sensitivity and provides both separation and structural information.

In GC-MS, the sample is vaporized and carried by an inert gas (typically helium) through a capillary column, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, typically using electron ionization (EI). EI causes fragmentation of the molecule in a characteristic and reproducible way, generating a mass spectrum that serves as a "fingerprint" for identification. The resulting mass spectrum, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, can be compared to spectral libraries for compound identification. Although general applications of GC-MS for organic analysis are well-documented, specific GC-MS data or methods for this compound were not found in the consulted literature.

Advanced Hyphenated Techniques (e.g., LC-MS/MS)

Advanced hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), offer enhanced selectivity and sensitivity compared to single-stage MS. LC-MS/MS is particularly valuable for analyzing complex mixtures and for trace analysis.

In LC-MS/MS, the separation is performed by LC, which is suitable for a wider range of compounds, including less volatile or thermally labile ones, compared to GC. The LC eluent is then introduced into a tandem mass spectrometer. Tandem MS (MS/MS or MS²) involves multiple stages of mass analysis, typically involving the selection of a parent ion (precursor ion) in the first mass analyzer, fragmentation of this ion (e.g., through collision-induced dissociation), and analysis of the resulting fragment ions (product ions) in a second mass analyzer. This provides more specific structural information and allows for the selective detection of the target compound even in the presence of interfering substances. LC-MS/MS is widely used in various fields, including pharmaceutical analysis and metabolomics, for the identification and quantification of organic molecules. While LC-MS/MS is a powerful tool applicable to compounds like this compound, specific research findings detailing its LC-MS/MS characterization were not identified in the consulted sources.

Spectroscopic Characterization in Research

Spectroscopic methods provide detailed information about the structure and functional groups of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, NMR provides detailed information about the connectivity and environment of atoms within a molecule.

For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be crucial for confirming its structure. ¹H NMR provides information about the types of protons, their chemical environment (indicated by chemical shift), and their connectivity (indicated by splitting patterns and coupling constants). ¹³C NMR provides information about the carbon skeleton and the different types of carbon atoms present. Analysis of chemical shifts, integration of signals, and coupling patterns allows for the assignment of specific peaks to individual atoms in the this compound molecule, confirming the presence of the indole (B1671886) core and the benzylamino substituent. While specific NMR data for this compound was not directly found, NMR data for related indole and amino-substituted compounds are available and demonstrate the applicability of this technique for such structures.

Mass Spectrometry (MS)

Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions and provides information about the molecular weight of a compound and its fragmentation pattern. As discussed in the context of GC-MS and LC-MS/MS, MS is a critical component of hyphenated techniques, but it can also be used as a standalone technique or coupled with other separation methods.

Different ionization techniques can be used depending on the properties of the analyte. Electron Ionization (EI) is commonly used for volatile compounds and typically produces extensive fragmentation, which is useful for structural identification through library matching. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are softer ionization techniques often used for less volatile or more polar compounds, typically yielding a prominent molecular ion or protonated/deprotonated molecule, with less fragmentation. The accurate measurement of the molecular ion mass can confirm the elemental composition of this compound. Analysis of fragmentation patterns in MS or MS/MS experiments provides further structural details by revealing the masses of characteristic fragments. While the principles of MS are broadly applied, specific mass spectral data for this compound were not detailed in the consulted sources.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for the identification and characterization of organic compounds based on their molecular vibrations. When a sample is exposed to infrared radiation, specific functional groups within the molecule absorb energy at characteristic frequencies, resulting in vibrational transitions. The pattern of absorption bands in an IR spectrum serves as a unique fingerprint for a given compound, allowing for the confirmation of its identity and the presence of key functional groups. Analysis of an IR spectrum involves examining the wavenumbers (typically expressed in cm⁻¹) and intensities of the absorption bands. Different functional groups, such as N-H stretches, C=O stretches, and C-H stretches, absorb in predictable regions of the IR spectrum. For a compound like this compound, IR spectroscopy could provide information about the presence of the indole N-H, the secondary amine N-H, aromatic C-H stretches, and C=C vibrations within the indole and phenyl rings. While a specific IR spectrum for this compound was not found, the principles of IR analysis would apply to its structural elucidation and confirmation of purity.

Method Development and Validation for Research Applications

Analytical method development is a critical process aimed at creating procedures to identify, quantify, and characterize a substance reliably and consistently. Following development, method validation is essential to confirm that the analytical method is suitable for its intended purpose and yields accurate and reproducible results over time. This involves evaluating various performance characteristics to ensure the method's reliability for analyzing research samples. Regulatory guidelines, such as those from the ICH, provide frameworks for analytical method validation, outlining key parameters that need to be assessed.

Specificity and Selectivity Studies

Specificity and selectivity are crucial validation parameters that assess the ability of an analytical method to accurately measure the target analyte without interference from other components in the sample matrix. Specificity refers to the ability to unequivocally assess the analyte in the presence of other expected components, including impurities, degradation products, and matrix components. Selectivity, often used interchangeably with specificity, describes the method's ability to differentiate and measure the analyte in the presence of interfering substances present in the biological or sample matrix. Evaluating specificity typically involves analyzing blank matrix samples spiked with potential interfering substances at anticipated concentrations to ensure no significant response is observed at the analyte's retention time or signal. For the analysis of this compound in a research context, specificity and selectivity studies would involve demonstrating that the chosen analytical method can accurately quantify this compound even in the presence of synthesis byproducts, related indole derivatives, or components from the sample matrix (e.g., reaction mixture components or biological matrix if applicable).

Precision and Accuracy Assessments

Precision and accuracy are fundamental parameters for evaluating the reliability of an analytical method. Accuracy is defined as the closeness of the test results obtained by the method to the true value or accepted reference value of the analyte concentration. It is typically assessed by analyzing samples with known concentrations of the analyte and comparing the measured values to the nominal values. Precision, on the other hand, measures the agreement among individual measurements of the same homogeneous sample under specified conditions. It is an indicator of the method's repeatability and reproducibility and is often expressed as the relative standard deviation (%RSD). Precision assessments can include repeatability (within a single analytical run) and intermediate precision (across different runs, days, or analysts). For the analysis of this compound, precision and accuracy assessments would involve performing replicate analyses of quality control samples at different concentration levels to demonstrate that the method consistently yields results that are close to the true concentration and have a low degree of variability.

Detection and Quantitation Limits in Research

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are important sensitivity parameters that define the lowest concentrations of the analyte that an analytical method can reliably detect and quantify, respectively. The LOD is the lowest concentration of the analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. These limits are typically determined during method validation using various approaches, including those based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. For research applications involving this compound, determining the LOD and LOQ of the analytical method is crucial for assessing its sensitivity and ensuring it is capable of detecting and quantifying the compound at the concentrations relevant to the study.

Sample Preparation and Derivatization Strategies for Analytical Purposes

Sample preparation is a crucial step in analytical chemistry, aimed at transforming a sample into a suitable format for analysis by removing interfering substances, concentrating the analyte, or improving its detectability. The specific sample preparation strategy depends on the nature of the sample matrix and the analytical technique to be used. Common techniques include filtration to remove particulates, liquid-liquid extraction, and solid-phase extraction (SPE).

In some cases, derivatization may be employed as part of the sample preparation process. Derivatization involves chemically modifying the analyte to enhance its properties for analysis, such as improving volatility for gas chromatography (GC), adding a chromophore or fluorophore for improved detection in UV-Vis or fluorescence spectroscopy, or enhancing ionization for mass spectrometry (MS). For compounds that may lack sufficient detectability or require improved separation characteristics, derivatization can be a valuable tool. For this compound, depending on the chosen analytical technique (e.g., HPLC, GC-MS), derivatization might be considered if the native compound's signal is weak or if it needs to be distinguished from co-eluting compounds. Reagents that react with amine or indole functionalities could potentially be explored for derivatization purposes, although specific derivatization strategies for this compound were not found in the consulted literature. Careful consideration of the derivatization reaction conditions, including reagent excess and reaction time, is necessary to ensure complete and reproducible derivatization.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for 4-Benzylaminoindole-Based Compounds

The exploration of novel biological targets represents a critical future direction for this compound-based compounds. Drawing inspiration from structurally related marine indole (B1671886) alkaloids, such as tsitsikammamines and discorhabdins, researchers are investigating a broader spectrum of potential molecular interactions. These related marine natural products have demonstrated a variety of biological activities, including the inhibition of topoisomerase I and II enzymes, which are crucial for DNA replication and repair, making them targets in cancer therapy. researchgate.netnih.gov

Furthermore, studies on derivatives of marine alkaloids have identified inhibitory activity against indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in the kynurenine (B1673888) pathway, which plays a role in immune regulation and has implications in cancer and neurological disorders. researchgate.net Another potential target highlighted by research on related compounds is the inhibition of the interaction between HIF-1α (hypoxia-inducible factor 1 alpha) and p300, a pathway relevant in the hypoxic tumor microenvironment. researchgate.net

These findings suggest that this compound derivatives could potentially modulate similar biological pathways. Future research will likely involve high-throughput screening against a wider array of enzymes, receptors, and protein-protein interactions to identify previously un U.S. Customs and Border Protection (CBP) has identified potential targets and to elucidate the precise mechanisms of action at a molecular level. This will involve detailed biochemical and cellular assays to confirm target engagement and understand the downstream effects of binding.

Development of Advanced Synthetic Routes for Complex Analogues

The synthesis of this compound and its diverse analogues, particularly those with complex structures inspired by natural products, remains an active area of research. Developing advanced synthetic routes is crucial for accessing novel derivatives with potentially enhanced biological activities and improved pharmacokinetic properties.

Recent advancements in indole synthesis, such as Brønsted acid-catalyzed Friedel-Crafts alkylation and dearomatization methods for accessing 4-amino indoles from 2-alkynylanilines, offer promising strategies for the regioselective and efficient construction of substituted indole cores. researchgate.net The synthesis of complex marine alkaloids, which often feature intricate fused ring systems like the bispyrroloquinone and bispyrroloiminoquinone cores found in zyzzyanones and tsitsikammamines, provides valuable insights into potential synthetic strategies for complex this compound analogues. nih.govnih.gov Methods involving oxidative free radical cyclization reactions have been successfully employed in the synthesis of these complex structures. nih.govnih.gov

Future efforts will focus on developing more concise, efficient, and stereoselective synthetic methodologies. This includes exploring tandem reactions, flow chemistry techniques, and catalytic approaches that minimize the use of harsh reagents and reduce reaction steps. The aim is to enable the facile synthesis of libraries of complex this compound derivatives for comprehensive biological evaluation, overcoming the limitations posed by the often minute quantities in which natural products are isolated. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design and discovery of this compound-based compounds. AI and ML algorithms can process vast amounts of data from chemical structures, biological assays, and target information to accelerate the identification of promising candidates. scielo.brnih.govscrivenerpublishing.commdpi.com

AI can be effectively utilized in various stages of the drug discovery pipeline, including the prediction of protein structures and the identification of molecular targets and their associated pathways. scielo.brnih.gov This is particularly relevant for this compound derivatives, where understanding interactions with novel or known biological targets is key. ML algorithms can perform virtual screening of large chemical libraries to identify potential lead compounds with desired activity profiles. scielo.br

Furthermore, AI can aid in de novo drug design, generating novel molecular structures with predicted activity and favorable properties. nih.govmdpi.com Predictive models built using AI can estimate various molecular attributes, including physicochemical properties and potential bioactivity, before synthesis is attempted. mdpi.com The application of AI in predicting drug-protein interactions is also a crucial area that can be extended to predict interactions of this compound derivatives with potential targets, thereby speeding up the discovery process. scielo.br The integration of AI and ML is expected to make the design and optimization process more robust and significantly reduce the time and cost associated with traditional drug discovery methods. scielo.brmdpi.com

Repurposing and Rational Combination Strategies

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, and the development of rational combination strategies are significant future avenues for this compound derivatives. Repurposing can offer a faster and more cost-effective path to new treatments compared to de novo drug discovery. scrivenerpublishing.comnih.gov

While specific approved drugs based on this compound were not identified in the search results, the concept of repurposing applies to compounds that may have shown activity in initial screens or preclinical studies for one indication and could be effective for another. Understanding the biological targets and mechanisms of action of this compound derivatives is crucial for identifying potential repurposing opportunities.

Combination therapy, which involves using two or more therapeutic agents, is a cornerstone in treating complex diseases like cancer and infectious diseases, aiming to enhance efficacy, reduce resistance, and minimize toxicity. icr.ac.ukoncotarget.comnih.gov Rational combination strategies for this compound derivatives would involve combining them with other drugs that act on complementary pathways or targets to achieve synergistic effects. For instance, if a this compound derivative shows activity against a specific enzyme, combining it with an agent that targets a related pathway or addresses a mechanism of resistance could improve therapeutic outcomes. oncotarget.comnih.gov Future research will focus on preclinical studies evaluating combinations of this compound derivatives with existing therapies to identify synergistic interactions and assess their potential in overcoming drug resistance.

Unveiling New Therapeutic Applications Beyond Current Indications

The structural features of this compound and the diverse biological activities observed for related indole alkaloids suggest the potential for therapeutic applications beyond those currently explored (though specific current indications for this compound were not detailed in the search results). Marine natural products, including indole derivatives, have historically been a rich source of compounds with various bioactivities, such as anticancer, antimicrobial, antifungal, and antimalarial properties. nih.gov

Given the reported activities of related marine alkaloids like tsitsikammamines and discorhabdins, which include cytotoxicity against cancer cell lines and antimicrobial effects, this compound derivatives hold promise for further investigation in these areas. researchgate.netnih.gov The inhibition of enzymes like IDO1 and TDO by related compounds also points towards potential applications in modulating the immune response, which could be relevant in cancer immunotherapy or the treatment of autoimmune diseases. researchgate.net

Q & A

Basic: How can I design a reproducible synthesis protocol for 4-Benzylaminoindole?

Methodological Answer:

- Step 1: Validate purity of starting materials (e.g., indole derivatives, benzylamine) via GC-MS or HPLC, referencing spectral libraries like NIST Chemistry WebBook for baseline comparisons .

- Step 2: Optimize reaction conditions (solvent, temperature, catalyst) using trial experiments. For indole alkylation, consider solvent polarity effects (e.g., DMF vs. THF) and monitor intermediates via TLC .

- Step 3: Characterize the product using H/C NMR, IR, and high-resolution mass spectrometry. Cross-check spectral data against published analogs (e.g., 1-Benzylindole in Organic Syntheses ).

- Step 4: Document yield, side products (e.g., over-alkylation), and purification steps (column chromatography, recrystallization) to ensure reproducibility .

Advanced: How to resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Step 1: Conduct a meta-analysis of primary literature, focusing on variables like assay conditions (cell lines, incubation time) and compound purity (>95% by HPLC) .

- Step 2: Replicate key studies under controlled conditions. For example, test cytotoxicity using MTT assays with standardized protocols (e.g., 48-hour exposure, triplicate samples) .

- Step 3: Apply statistical tools (ANOVA, t-tests) to identify outliers or methodological biases. For instance, discrepancies in IC values may stem from solvent effects (DMSO concentration ≤0.1%) .

- Step 4: Publish negative results or methodological critiques to address reproducibility gaps .

Basic: What are the best practices for characterizing this compound’s stability under varying storage conditions?

Methodological Answer:

- Step 1: Perform accelerated stability studies by exposing the compound to heat (40°C), light (UV-Vis), and humidity (75% RH) over 30 days .

- Step 2: Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis) and quantify residual purity. Compare with stability data for structurally similar compounds (e.g., 4-Benzylpiperidine ).

- Step 3: Use kinetic modeling (Arrhenius equation) to predict shelf life at 25°C .

- Step 4: Recommend storage in amber vials under inert gas (N) at -20°C for long-term stability .

Advanced: How to design a structure-activity relationship (SAR) study for this compound analogs targeting kinase inhibition?

Methodological Answer:

- Step 1: Prioritize substituents based on computational docking (e.g., benzyl group modifications at C4) using software like AutoDock Vina .

- Step 2: Synthesize analogs with systematic variations (e.g., electron-withdrawing/donating groups) and test inhibitory activity against a kinase panel (e.g., EGFR, JAK2) .

- Step 3: Corrogate activity data with physicochemical properties (logP, pKa) using QSAR models .

- Step 4: Validate hits via X-ray crystallography to confirm binding modes and refine design hypotheses .

Basic: How to ensure ethical compliance when using this compound in in vitro toxicity studies?

Methodological Answer:

- Step 1: Follow institutional biosafety protocols (e.g., BSL-2 for handling human cell lines) and document Material Safety Data Sheet (MSDS) precautions (e.g., glove use, fume hoods) .

- Step 2: Include negative controls (vehicle-only) and positive controls (e.g., cisplatin for cytotoxicity) to validate assay integrity .

- Step 3: Obtain approval from ethics committees for cell line provenance (e.g., ATCC authentication) and disposal methods .

- Step 4: Disclose conflicts of interest and funding sources in publications .

Advanced: How to address spectral data discrepancies in this compound derivatives reported across different labs?

Methodological Answer:

- Step 1: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with published spectra of analogous compounds (e.g., 3-Benzyloxyaniline ).

- Step 2: Re-examine synthetic routes for potential isomers or polymorphs (e.g., axial vs. equatorial benzyl group orientation) .

- Step 3: Collaborate with third-party labs to reproduce spectral data under identical conditions (e.g., 500 MHz NMR, CDCl solvent) .

- Step 4: Publish a consensus protocol in a peer-reviewed journal to standardize reporting .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

Methodological Answer:

- Step 1: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values with 95% confidence intervals .

- Step 2: Apply Grubbs’ test to exclude outliers and ensure data normality (Shapiro-Wilk test) .

- Step 3: Compare treatment groups via two-way ANOVA with post-hoc Tukey tests .

- Step 4: Report effect sizes (Cohen’s d) and statistical power (>0.8) to support conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |